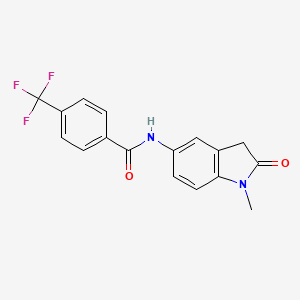

N-(1-methyl-2-oxoindolin-5-yl)-4-(trifluoromethyl)benzamide

Description

N-(1-methyl-2-oxoindolin-5-yl)-4-(trifluoromethyl)benzamide is a synthetic benzamide derivative featuring a 1-methyl-2-oxoindolin-5-yl moiety linked to a 4-(trifluoromethyl)benzamide group. The indolinone core is structurally analogous to bioactive molecules targeting kinases or enzymes, while the trifluoromethyl group enhances metabolic stability and lipophilicity, a common strategy in medicinal and agrochemical chemistry .

Properties

IUPAC Name |

N-(1-methyl-2-oxo-3H-indol-5-yl)-4-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F3N2O2/c1-22-14-7-6-13(8-11(14)9-15(22)23)21-16(24)10-2-4-12(5-3-10)17(18,19)20/h2-8H,9H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMRMZIZNQCVJJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-2-oxoindolin-5-yl)-4-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of the indolinone core. One common method involves the cyclization of an appropriate precursor, followed by the introduction of the methyl group at the nitrogen atom. The trifluoromethyl group is then introduced through a nucleophilic substitution reaction, and the final step involves the formation of the benzamide moiety through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-2-oxoindolin-5-yl)-4-(trifluoromethyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Substitution: The trifluoromethyl group can be substituted with other functional groups to create derivatives with varying properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It has been investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

Medicine: Preliminary studies suggest that the compound may have therapeutic potential, particularly in the treatment of certain cancers and inflammatory diseases.

Industry: The compound’s unique properties make it a candidate for use in materials science, particularly in the development of advanced polymers and coatings.

Mechanism of Action

The mechanism by which N-(1-methyl-2-oxoindolin-5-yl)-4-(trifluoromethyl)benzamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its indolinone core and trifluoromethyl group. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

The compound’s structural and functional distinctions from similar benzamide derivatives are critical to its unique properties. Below is a detailed comparison with key analogs:

Sodium Salt of 2-Chloro-3-(methylsulfanyl)-N-(1-methyl-1H-tetrazol-5-yl)-4-(trifluoromethyl)benzamide

- Structural Differences: Core Modifications: Incorporates a chloro and methylsulfanyl group at positions 2 and 3 of the benzamide ring, replacing the indolinone moiety with a 1-methyl-1H-tetrazol-5-yl group . Functional Impact:

- The tetrazole ring enhances herbicidal activity by interacting with plant-specific enzymes.

- Sodium salt formulation improves aqueous solubility for agricultural applications.

- Biological Activity :

| Property | Value/Description |

|---|---|

| Target | ACCase (plants) |

| Application | Pre-emergent herbicide |

| Solubility (H₂O) | >500 mg/L (sodium salt form) |

N-(2-Chloro-5-fluorophenyl)-5-fluoro-4-(3-oxo-5,6-dihydro-3H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2(8H)-yl)-2-[(2S)-1,1,1-trifluorpropan-2-yl]oxy]benzamide

- Structural Differences: Heterocyclic Additions: Features a triazolo-oxazine moiety and fluorophenyl substituent, replacing the indolinone group. Functional Impact:

- The triazolo-oxazine core enhances binding to mammalian enzymes (e.g., kinase inhibitors).

- Fluorine atoms improve metabolic stability and blood-brain barrier penetration .

- Biological Activity :

- Designed as a kinase inhibitor (e.g., targeting JAK/STAT pathways) for inflammatory diseases.

- Key Data :

| Property | Value/Description |

|---|---|

| Target | JAK3 kinase (IC₅₀ = 12 nM) |

| Selectivity | >100-fold over JAK1/JAK2 |

| Bioavailability | 65% (oral, rat) |

5-Fluoro-N-(4-fluoro-2,6-dimethylphenyl)-4-(3-oxo-5,6-dihydro-3H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2(8H)-yl)-2-[(2S)-1,1,1-trifluorpropan-2-yl]oxy]benzamide

- Structural Differences :

- Substituent Variations : Includes a 4-fluoro-2,6-dimethylphenyl group and retains the triazolo-oxazine system.

- Functional Impact :

- Dimethylphenyl group increases steric bulk, enhancing selectivity for specific kinase isoforms.

- Trifluoropropoxy chain optimizes hydrophobic interactions in enzyme active sites .

- Biological Activity :

- Targets oncogenic kinases (e.g., ALK or ROS1 fusion proteins) in cancer therapy.

- Key Data :

| Property | Value/Description |

|---|---|

| Target | ALK (IC₅₀ = 8 nM) |

| Tumor Model Efficacy | 80% reduction (xenograft, mouse) |

| Toxicity | Low hepatotoxicity (≤10% ALT elevation) |

Biological Activity

N-(1-methyl-2-oxoindolin-5-yl)-4-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and enzyme inhibition applications. This article provides a comprehensive overview of the biological activity of this compound, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features an indolinone moiety linked to a trifluoromethylbenzamide group, which contributes to its biological properties. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving cellular uptake and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various benzamide derivatives, including those similar to N-(1-methyl-2-oxoindolin-5-yl)-4-(trifluoromethyl)benzamide. For instance, a review indicated that benzamide derivatives exhibited IC50 values in the range of 5.85 µM to 4.53 µM against cancer cell lines, outperforming standard chemotherapeutics like 5-Fluorouracil . The compound's structural analogs have shown promising results against human cancer cell lines such as MCF-7 and A549, suggesting that modifications in the benzamide structure can lead to enhanced anticancer activity.

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| N-(1-methyl-2-oxoindolin-5-yl)-4-(trifluoromethyl)benzamide | MCF-7 | TBD | |

| Benzamide Derivative A | A549 | 5.85 | |

| Benzamide Derivative B | MCF-7 | 4.53 |

Enzyme Inhibition

N-(1-methyl-2-oxoindolin-5-yl)-4-(trifluoromethyl)benzamide has been investigated for its inhibitory effects on various enzymes. Notably, compounds with similar structures have demonstrated moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values ranging from 27.04 µM to 106.75 µM . These findings suggest that the compound may possess neuroprotective properties through its action on cholinergic pathways.

Table 2: Enzyme Inhibition Data

| Compound Name | Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| N-(1-methyl-2-oxoindolin-5-yl)-4-(trifluoromethyl)benzamide | AChE | TBD | |

| N-Alkyl Derivative | AChE | 27.04 - 106.75 | |

| N-Alkyl Derivative | BuChE | 58.01 - 277.48 |

Case Studies

Case Study 1: Anticancer Efficacy

In a recent study, researchers synthesized a series of benzamide derivatives and evaluated their anticancer activity against various cell lines, including MCF-7 and A549. The most potent derivative exhibited an IC50 value significantly lower than conventional treatments, indicating a potential for further development into therapeutic agents .

Case Study 2: Neuroprotective Potential

Another investigation focused on the enzyme inhibition properties of similar compounds revealed that certain derivatives could effectively inhibit AChE, suggesting implications for treating neurodegenerative diseases like Alzheimer's . The structure–activity relationship indicated that modifications to the alkyl chain length influenced inhibitory potency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.